molecular formula C13H12FN3O3 B2810129 N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide CAS No. 1797949-91-7

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide

Cat. No.: B2810129
CAS No.: 1797949-91-7
M. Wt: 277.255
InChI Key: AGANTETWQMJDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications This compound features a benzamide core with a 1-cyanocyclobutyl group, a fluorine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the 1-cyanocyclobutyl intermediate: This step involves the reaction of cyclobutylamine with cyanogen bromide to form 1-cyanocyclobutylamine.

    Nitration of the benzene ring: The benzene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Coupling reaction: The final step involves coupling the 1-cyanocyclobutylamine intermediate with the nitrated and fluorinated benzene ring in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles such as sodium methoxide, dimethyl sulfoxide (DMSO) solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water solvent.

Major Products Formed:

    Reduction: 4-amino-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-fluoro-2-nitrobenzoic acid and 1-cyanocyclobutylamine.

Scientific Research Applications

Chemistry: N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. Its unique structure allows for the exploration of new biochemical pathways and mechanisms.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets. Research is ongoing to determine its efficacy and safety in treating various medical conditions.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N-(1-cyanocyclobutyl)-4-iodobenzamide
  • N-(1-cyanocyclobutyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide
  • N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide

Comparison: N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide stands out due to its unique combination of functional groups, including the nitro, fluoro, and cyanocyclobutyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, allowing for diverse applications in different fields.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-4-fluoro-N-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O3/c1-16(13(8-15)5-2-6-13)12(18)10-4-3-9(14)7-11(10)17(19)20/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGANTETWQMJDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-])C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.